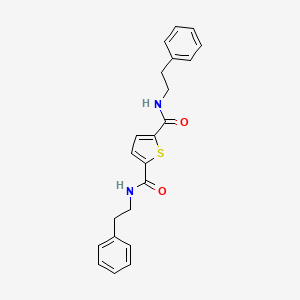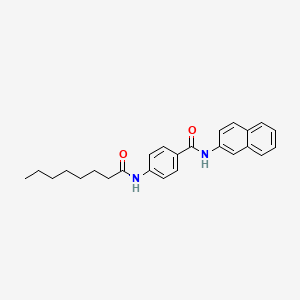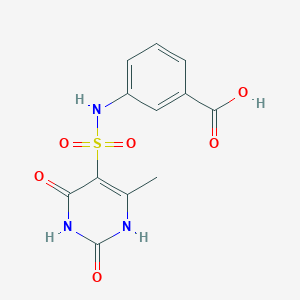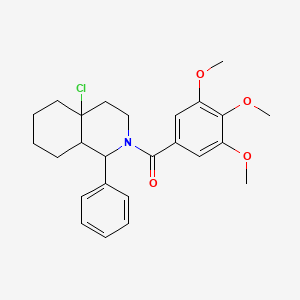
Thiophene-2,5-dicarboxylic acid, bis(phenethylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2,5-dicarboxylic acid, bis(phenethylamide) is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics. The compound features a thiophene ring substituted at the 2 and 5 positions with carboxylic acid groups, which are further converted to phenethylamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2,5-dicarboxylic acid, bis(phenethylamide) typically involves the following steps:
Synthesis of Thiophene-2,5-dicarboxylic Acid: This can be achieved by the chlorination of adipic acid using thionyl chloride, followed by cyclization to form the thiophene ring.
Formation of Phenethylamide Derivatives: The carboxylic acid groups of thiophene-2,5-dicarboxylic acid are then converted to phenethylamide groups through an amide coupling reaction using phenethylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for thiophene-2,5-dicarboxylic acid, bis(phenethylamide) would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-dicarboxylic acid, bis(phenethylamide) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophene-2,5-dicarboxylic acid, bis(phenethylamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and coordination polymers.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of thiophene-2,5-dicarboxylic acid, bis(phenethylamide) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-diboronic acid bis(pinacol) ester: Used in polymerization reactions for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications.
2,5-Thiophenedicarboxylic acid: A precursor for various thiophene-based compounds and coordination polymers.
Uniqueness
Thiophene-2,5-dicarboxylic acid, bis(phenethylamide) is unique due to its dual functional groups (thiophene ring and phenethylamide groups), which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-N,5-N-bis(2-phenylethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H22N2O2S/c25-21(23-15-13-17-7-3-1-4-8-17)19-11-12-20(27-19)22(26)24-16-14-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26) |
InChI Key |
ZPDYFZMOCXSQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(S2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021611.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15021623.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021636.png)


![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021647.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)

![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)
![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)

